Welcome to the BenchChem Online Store!
molecular formula C19H16N4O3S2 B8281884 3-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

3-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8281884
M. Wt: 412.5 g/mol
InChI Key: UZKGVASQOYKWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08435980B2

Procedure details

A mixture of 4-chloro-6-methoxy-2-(methylthio)pyrimidine (10.2 g, 53.7 mmol), 1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (18.8 g, 48.8 mmol), 2M aqueous K2CO3 (48.8 mL, 98.0 mmol), 1,2-dimethoxyethane/dimethylfomamide (9/1, 200 mL) and
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
48.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([S:10][CH3:11])[N:3]=1.[C:12]1([S:18]([N:21]2[C:25]3=[N:26][CH:27]=[CH:28][CH:29]=[C:24]3[C:23](B3OC(C)(C)C(C)(C)O3)=[CH:22]2)(=[O:20])=[O:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C([O-])([O-])=O.[K+].[K+]>COCCOC>[CH3:9][O:8][C:6]1[N:5]=[C:4]([S:10][CH3:11])[N:3]=[C:2]([C:23]2[C:24]3[C:25](=[N:26][CH:27]=[CH:28][CH:29]=3)[N:21]([S:18]([C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=3)(=[O:20])=[O:19])[CH:22]=2)[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)OC)SC
Name
Quantity
18.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=CC2)B2OC(C(O2)(C)C)(C)C
Name
Quantity
48.8 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC(=NC(=N1)SC)C1=CN(C2=NC=CC=C21)S(=O)(=O)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.